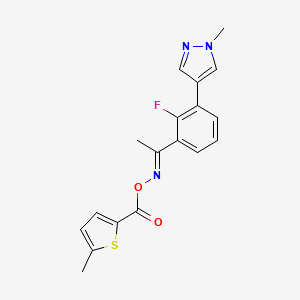
Uridine 5'-diphosphate-15N2 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-diphosphate-15N2 (dilithium) is a compound where uridine 5’-diphosphate is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. Uridine 5’-diphosphate itself is a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 isotopes into uridine 5’-diphosphate. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers .
Industrial Production Methods
Industrial production methods for uridine 5’-diphosphate-15N2 (dilithium) are not explicitly detailed in the available literature. The compound is typically produced in specialized laboratories equipped to handle stable isotope labeling and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-diphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate derivatives with additional oxygen atoms, while reduction may yield derivatives with additional hydrogen atoms .
Applications De Recherche Scientifique
Uridine 5’-diphosphate-15N2 (dilithium) has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Studied for its role as a P2Y6 receptor agonist, which is involved in various cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications due to its interaction with P2Y6 receptors.
Industry: Utilized in the development of stable isotope-labeled compounds for various research and development purposes
Mécanisme D'action
Uridine 5’-diphosphate-15N2 (dilithium) exerts its effects by acting as a P2Y6 receptor agonist. The P2Y6 receptor is a G protein-coupled receptor involved in various cellular signaling pathways. When uridine 5’-diphosphate binds to the P2Y6 receptor, it activates the receptor, leading to downstream signaling events that can affect cellular functions such as inflammation, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-13C9 (dilithium): Labeled with carbon-13 isotopes.
Uridine 5’-diphosphate-13C9,15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine 5’-diphosphate-15N2 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .
Propriétés
Formule moléculaire |
C9H12Li2N2O12P2 |
|---|---|
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
Clé InChI |
JUXAWRZUJHDAOE-BXRRZPCLSA-L |
SMILES isomérique |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)



![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)



![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)


![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

